

# Application Notes & Protocols: High-Throughput Screening Assays for Piperazine Libraries

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 1-(2-Fluoro-6-methoxyphenyl)piperazine

**CAS No.:** 113028-78-7

**Cat. No.:** B168788

[Get Quote](#)

## Introduction: The Enduring Significance of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.<sup>[1]</sup> It is widely regarded as a "privileged scaffold" due to its frequent appearance in a multitude of approved drugs targeting a wide array of biological targets.<sup>[2][3]</sup> The power of the piperazine moiety lies in its unique physicochemical properties. Its two basic nitrogen atoms can enhance aqueous solubility and bioavailability, while the stable chair conformation provides a rigid, predictable framework for orienting pharmacophoric groups toward their targets.<sup>[1][4]</sup> This synthetic tractability has made piperazine an indispensable building block for generating vast and diverse compound libraries aimed at discovering novel therapeutics for cancer, infectious diseases, and central nervous system disorders.<sup>[2][5][6]</sup>

However, the very properties that make piperazine attractive also present distinct challenges in high-throughput screening (HTS). The basicity of the nitrogens can lead to off-target effects and promiscuous binding. Therefore, a well-designed HTS campaign for piperazine libraries

requires not only robust primary assays but also a carefully planned cascade of secondary and orthogonal assays to eliminate false positives and validate genuine hits.[7] This guide provides detailed protocols and expert insights into two widely applicable HTS assay formats—a cell-based GPCR calcium flux assay and a biochemical kinase inhibition assay—that are particularly well-suited for screening piperazine libraries.

## **Core Principles of a Self-Validating HTS Campaign**

A successful HTS campaign is a self-validating system. This is achieved by embedding rigorous quality control at every stage, from assay development to hit confirmation. The workflow is designed to systematically identify and eliminate artifacts, ensuring that resources are focused on the most promising chemical matter.

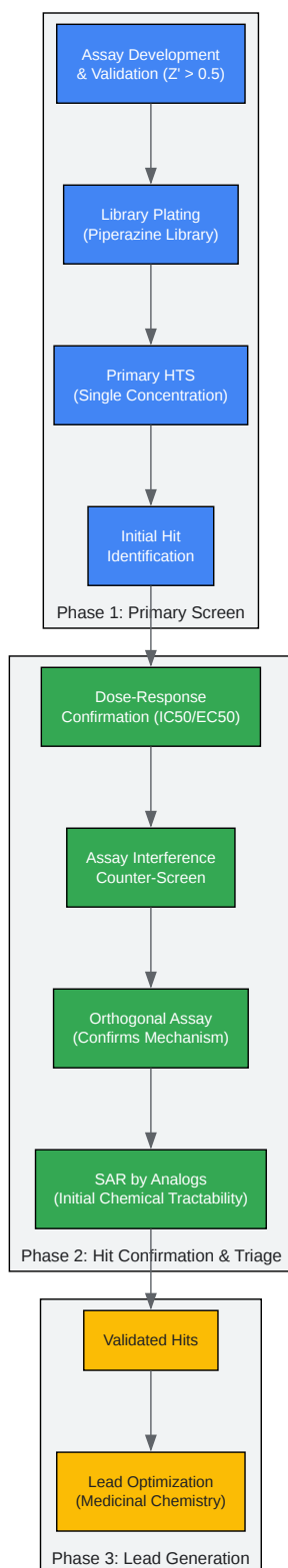


Fig. 1: General HTS Workflow for Piperazine Libraries

[Click to download full resolution via product page](#)

Caption: A robust HTS workflow progresses from a broad primary screen to rigorous hit validation.

A critical metric for validating an HTS assay is the Z'-factor (Z-prime). This statistical parameter provides a measure of the quality and reliability of an assay by evaluating the separation between the high (positive) and low (negative) controls.[\[8\]](#)[\[9\]](#)

Z'-Factor Calculation:

Where:

- = mean of the positive control
- = standard deviation of the positive control
- = mean of the negative control
- = standard deviation of the negative control

Z'-Factor Value	Assay Classification	Interpretation
> 0.5	Excellent	Large separation between controls. Confident hit identification. <a href="#">[9]</a> <a href="#">[10]</a>
0 to 0.5	Acceptable / "Doable"	Small separation band. May require optimization or accept a higher false-positive rate. <a href="#">[11]</a>
< 0	Unsuitable	No separation between controls. Assay is not reliable for screening. <a href="#">[10]</a>

Table 1: Interpretation of Z'-Factor Values in HTS.

An assay with a Z'-factor consistently greater than 0.5 is considered robust and suitable for a full-scale HTS campaign.[\[12\]](#) This metric must be established during assay development and monitored throughout the screen to ensure data quality.

## Protocol 1: Cell-Based Calcium Flux Assay for Gq-Coupled GPCRs

G-protein coupled receptors (GPCRs) are a major class of drug targets, and many piperazine-containing drugs modulate their activity.<sup>[13]</sup> Gq-coupled GPCRs signal through the release of intracellular calcium, providing a robust and readily detectable signal for HTS.<sup>[14][15]</sup> This protocol describes a no-wash, fluorescence-based assay to identify antagonists of a Gq-coupled receptor.

### Scientific Principle

This assay utilizes a cell line stably expressing the target Gq-coupled GPCR. The cells are loaded with a calcium-sensitive fluorescent dye. In the resting state, intracellular calcium levels are low, and the dye exhibits minimal fluorescence.<sup>[16]</sup> When the GPCR is activated by an agonist, it triggers a signaling cascade leading to the release of calcium from the endoplasmic reticulum.<sup>[17]</sup> This rapid increase in intracellular calcium concentration causes the dye to fluoresce brightly. Antagonists from the piperazine library will bind to the GPCR and prevent this agonist-induced calcium release, resulting in a low fluorescence signal. The assay is performed on a Fluorescence Imaging Plate Reader (FLIPR) or similar instrument capable of rapid, kinetic measurements on a plate-wide scale.<sup>[18]</sup>

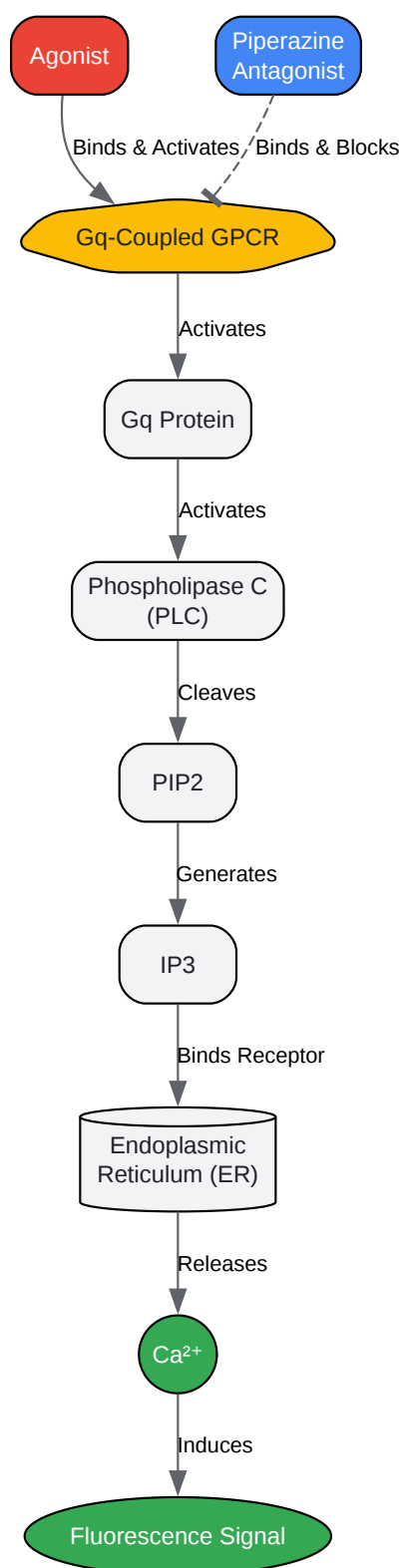


Fig. 2: Gq-Coupled GPCR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Antagonists block agonist-induced Ca<sup>2+</sup> release and fluorescence.

## Detailed Step-by-Step Protocol

### Materials:

- HEK293 cells stably expressing the target GPCR
- Assay Plates: 384-well, black-walled, clear-bottom, tissue-culture treated plates
- Compound Plates: Polypropylene 384-well plates containing the piperazine library (typically at 10 mM in DMSO)
- FLIPR Calcium 6 Assay Kit (or equivalent)
- Agonist for the target GPCR (e.g., acetylcholine for M1 muscarinic receptor)
- Known antagonist (for positive control)
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
- Cell Culture Medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418)

### Procedure:

- Cell Plating (Day 1):
  - Harvest and count the cells.
  - Dilute cells in cell culture medium to a density of 250,000 cells/mL.
  - Using a multidrop dispenser, seed 40  $\mu$ L of the cell suspension (10,000 cells) into each well of the 384-well assay plates.
  - Incubate overnight at 37°C, 5% CO<sub>2</sub>. The goal is a 90-100% confluent monolayer on the day of the assay.[16]
- Compound Plate Preparation (Day 2):
  - Thaw the piperazine library source plates.

- Using an acoustic dispenser (e.g., Echo) or pin tool, transfer 50 nL of compound from the source plates to the intermediate compound plates.
- Add 50  $\mu$ L of Assay Buffer to each well to create a 2X concentrated intermediate plate. This results in a 1:1000 dilution of the source stock (e.g., 10  $\mu$ M final concentration from a 10 mM stock).
- Prepare control wells:
  - Negative Control (0% Inhibition): DMSO only (no compound).
  - Positive Control (100% Inhibition): A known, potent antagonist at a concentration  $>10\times$  its  $IC_{50}$ .
- Dye Loading (Day 2):
  - Prepare the calcium-sensitive dye solution according to the manufacturer's instructions in Assay Buffer. Many modern kits are "no-wash" formulations that include a probenecid-like reagent to prevent dye leakage.[17]
  - Aspirate the cell culture medium from the assay plates.
  - Add 20  $\mu$ L of the dye solution to each well.
  - Incubate the plates for 1 hour at 37°C, 5%  $CO_2$ , followed by 30 minutes at room temperature in the dark.
- Assay Execution on FLIPR (Day 2):
  - Place the cell assay plate and the 2X compound plate into the FLIPR instrument.
  - Set the instrument parameters: Excitation  $\sim 485$  nm, Emission  $\sim 525$  nm, read interval of 1-2 seconds.
  - Step 1 (Compound Addition): The instrument will add 20  $\mu$ L from the compound plate to the cell plate (final compound concentration is now 1X). Incubate for 15-30 minutes. This pre-incubation allows the antagonists to bind to the receptor.

- Step 2 (Agonist Addition): The instrument will add 20  $\mu$ L of a 4X concentrated agonist solution (prepared in Assay Buffer). The final agonist concentration should be its EC<sub>80</sub> (the concentration that gives 80% of the maximal response) to ensure a robust signal window for inhibition.
- Step 3 (Kinetic Read): Immediately after agonist addition, the instrument measures the fluorescence intensity kinetically for 2-3 minutes.

## Data Analysis and Interpretation

- Raw Data Processing: The primary output is a kinetic fluorescence curve for each well. The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.
- Normalization: To compare plates, data should be normalized to the on-plate controls:
  - % Inhibition =  $100 * (1 - (\text{Signal\_Compound} - \text{Mean\_Positive\_Control}) / (\text{Mean\_Negative\_Control} - \text{Mean\_Positive\_Control}))$
- Hit Identification: A "hit" is typically defined as a compound that produces an inhibition level greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).
- Quality Control: Calculate the Z'-factor for each plate using the positive and negative control wells. A plate with Z' < 0.5 should be flagged for review or repeated.

## Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Kinases are another major target class where the piperazine scaffold is frequently employed. [19] Biochemical assays are ideal for primary screening as they directly measure the enzymatic activity of a purified kinase, avoiding the complexities of a cellular environment.[20] The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[21][22]

## Scientific Principle

A kinase catalyzes the transfer of the terminal phosphate from ATP to a substrate (protein or peptide). In this process, ATP is converted to ADP. The ADP-Glo™ assay is a two-step process. [23] First, after the kinase reaction is complete, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, a "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP generated by the kinase back into ATP. This newly synthesized ATP is then used as a substrate for luciferase, which generates a light signal proportional to the initial amount of ADP produced.[24] Inhibitors from the piperazine library will block the kinase, leading to low ADP production and a dim luminescent signal.[21]

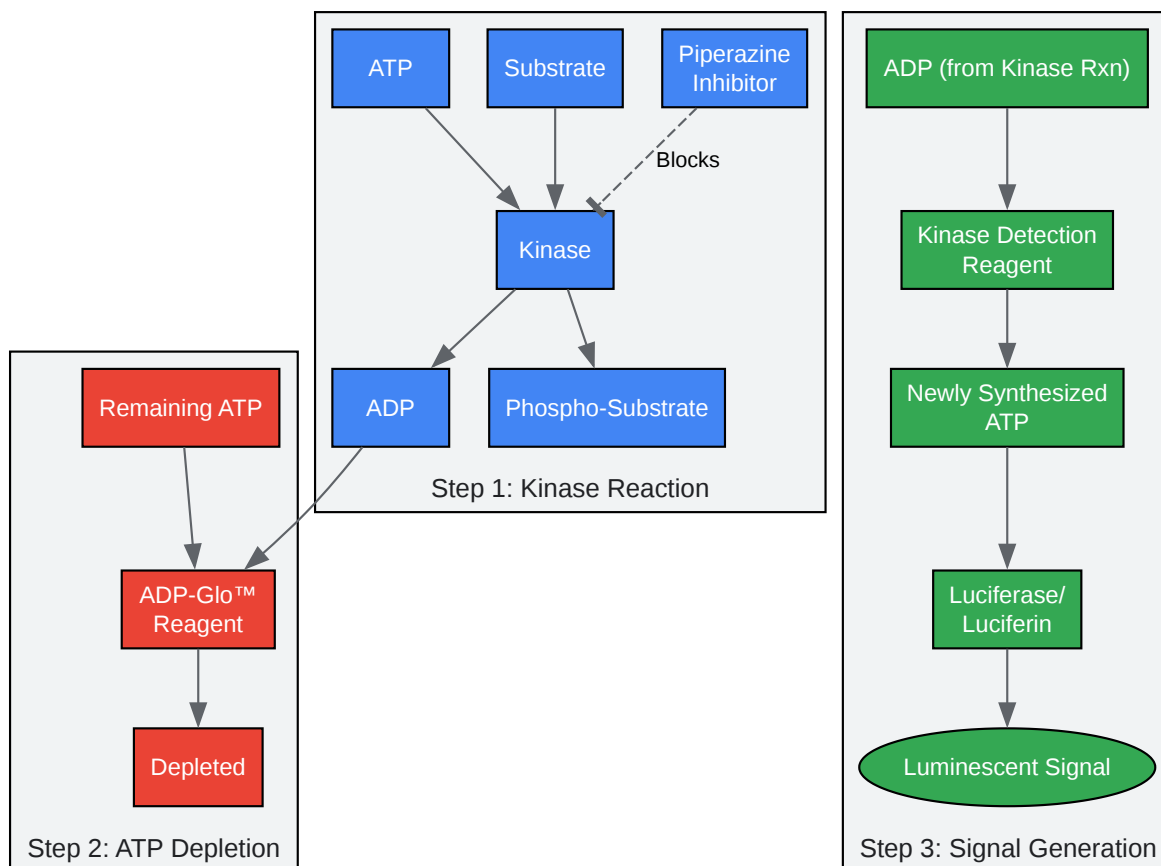


Fig. 3: Principle of the ADP-Glo Kinase Assay

[Click to download full resolution via product page](#)

Caption: Inhibitors reduce ADP formation, leading to a decreased light signal.

## Detailed Step-by-Step Protocol

Materials:

- Purified, active kinase enzyme
- Specific peptide or protein substrate for the kinase
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay Plates: 384-well, white, opaque plates (for luminescence)
- Compound Plates: As described in Protocol 1
- Kinase Buffer: Typically 40 mM Tris pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA
- ATP solution at a concentration near the K<sub>m</sub> for the kinase (e.g., 10 μM)
- Staurosporine or a known potent inhibitor (for positive control)

Procedure:

- Plate Preparation (Compound & Controls):
  - Prepare 4X concentrated compound plates in Kinase Buffer via serial dilution from a 200X stock (e.g., 2 μL of 200X compound + 98 μL buffer). Final assay DMSO concentration should be ≤1%.
  - Prepare control wells in the compound plate:
    - Negative Control (100% Activity): DMSO only.
    - Positive Control (0% Activity): Staurosporine or known inhibitor at a concentration >100x its IC<sub>50</sub>.
- Kinase Reaction Setup (Total Volume 5 μL):

- Add 1.25  $\mu\text{L}$  of the 4X compound/control solution to the appropriate wells of a white 384-well assay plate.
- Prepare a 2X Kinase/Substrate mix in Kinase Buffer.
- Add 2.5  $\mu\text{L}$  of the 2X Kinase/Substrate mix to all wells.
- Prepare a 4X ATP solution in Kinase Buffer.
- To initiate the reaction, add 1.25  $\mu\text{L}$  of the 4X ATP solution to all wells.
- Mix the plate gently on a plate shaker for 30 seconds.
- Incubate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).
- ATP Depletion:
  - Add 5  $\mu\text{L}$  of ADP-Glo™ Reagent to each well.
  - Mix on a plate shaker for 30 seconds.
  - Incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates the remaining ATP.[\[25\]](#)
- Signal Generation:
  - Add 10  $\mu\text{L}$  of Kinase Detection Reagent to each well.
  - Mix on a plate shaker for 30 seconds.
  - Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
- Data Acquisition:
  - Read the luminescence on a plate reader (e.g., EnVision, PHERAstar).

## Data Analysis and Interpretation

- Normalization: Data is normalized to the on-plate controls, similar to the calcium flux assay.
  - % Inhibition =  $100 * (1 - (RLU\_Compound - Mean\_RLU\_Positive) / (Mean\_RLU\_Negative - Mean\_RLU\_Positive))$
  - RLU = Relative Luminescence Units
- Hit Identification: Hits are identified based on a pre-defined % inhibition threshold.
- Quality Control: The Z'-factor is calculated for each plate to ensure assay robustness. An excellent signal-to-background ratio is also a key indicator of assay performance.

## Hit Validation and Counter-Screening: The Path Forward

Identifying initial hits from a primary screen is only the first step.[\[26\]](#) A rigorous hit validation cascade is crucial to eliminate artifacts and build confidence in the chemical matter.[\[7\]](#)[\[27\]](#)

Key Steps in Hit Validation:

- Hit Confirmation: Re-test the initial hits in the same primary assay using freshly sourced compound powder to confirm activity and rule out sample degradation or annotation errors.
- Dose-Response Curves: Test confirmed hits over a range of concentrations (e.g., 8-10 points) to determine their potency (IC<sub>50</sub>/EC<sub>50</sub>). This helps prioritize the most potent compounds.
- Orthogonal Assays: Confirm the activity of hits in a secondary assay that uses a different detection technology or measures a different biological endpoint.[\[28\]](#) For example, a kinase hit from the ADP-Glo (luminescence) assay could be tested in a TR-FRET based assay.[\[29\]](#) This ensures the observed activity is not an artifact of the primary assay format.
- Assay Interference Counter-Screens: Run specific assays to identify compounds that interfere with the detection technology itself (e.g., auto-fluorescent compounds in the calcium assay, or luciferase inhibitors in the ADP-Glo assay).[\[7\]](#)

- Initial SAR Analysis: Procure or synthesize close analogs of the validated hits to establish an initial structure-activity relationship (SAR). This provides early evidence that the activity is tied to a specific chemical scaffold and can be optimized through medicinal chemistry.[7]

By following these detailed protocols and embracing a rigorous, self-validating approach to screening and hit validation, researchers can effectively navigate the complexities of piperazine libraries to uncover novel, high-quality starting points for drug discovery programs.

## References

- Trinchera, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. *Expert Opinion on Drug Discovery*, 17(9), 969-984. [[Link](#)]
- Trinchera, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [[Link](#)]
- Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery Services. [[Link](#)]
- Bio-protocol. (2016). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. *Bio-protocol*, 6(19). [[Link](#)]
- Sharma, R., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [[Link](#)]
- Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. [[Link](#)]
- Drug Discovery World. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. *Drug Discovery World*. [[Link](#)]
- Taylor & Francis Online. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [[Link](#)]
- BMG LABTECH. (2025). The Z prime value (Z'). BMG LABTECH. [[Link](#)]
- Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [[Link](#)]

- Creative Biostructure. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. [[Link](#)]
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [[Link](#)]
- Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [[Link](#)]
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [[Link](#)]
- ION Biosciences. Gαq GPCR assays. ION Biosciences. [[Link](#)]
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [[Link](#)]
- Medium. (2023). On HTS: Z-factor. Medium. [[Link](#)]
- Wikipedia. Z-factor. Wikipedia. [[Link](#)]
- Sygnature Discovery. (2021). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [[Link](#)]
- BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [[Link](#)]
- YouTube. (2024). Hit validation and characterization. YouTube. [[Link](#)]
- YouTube. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs. YouTube. [[Link](#)]
- Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Clinical Research News. [[Link](#)]
- BioAscent. GPCR Drug Discovery. BioAscent. [[Link](#)]
- Semantic Scholar. cAMP detection methods in HTS: selecting the best from the rest. Semantic Scholar. [[Link](#)]

- ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. [\[Link\]](#)
- BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(3), 229-238. [\[Link\]](#)
- Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [\[Link\]](#)
- PubMed. (2020). Piperazine derivatives as dangerous abused compounds. PubMed. [\[Link\]](#)
- Nexcelom Bioscience. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Nexcelom Bioscience. [\[Link\]](#)
- NIH. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11483-11488. [\[Link\]](#)
- NIH. (2012). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf. [\[Link\]](#)
- ACS Publications. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Privileged Scaffold. Journal of Medicinal Chemistry. [\[Link\]](#)
- NIH. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [\[Link\]](#)
- Vipergen. High-Throughput Screening - Pioneer in Fast Drug Discovery. Vipergen. [\[Link\]](#)
- Nuvisan. High-throughput screening libraries. Nuvisan. [\[Link\]](#)
- ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [\[Link\]](#)
- ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [\[Link\]](#)
- Eurofins Discovery. High-Throughput Screening to Identify Quality Hits Quickly. Eurofins Discovery. [\[Link\]](#)

- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [tandfonline.com](https://tandfonline.com) [[tandfonline.com](https://tandfonline.com)]
- 5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 6. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 7. [drugtargetreview.com](https://drugtargetreview.com) [[drugtargetreview.com](https://drugtargetreview.com)]
- 8. [htds.wordpress.ncsu.edu](https://htds.wordpress.ncsu.edu) [[htds.wordpress.ncsu.edu](https://htds.wordpress.ncsu.edu)]
- 9. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 10. [assay.dev](https://assay.dev) [[assay.dev](https://assay.dev)]
- 11. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
- 12. Z-factor - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 13. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. [ionbiosciences.com](https://ionbiosciences.com) [[ionbiosciences.com](https://ionbiosciences.com)]
- 15. GPCR Drug Discovery - BioAscent | Integrated Drug Discovery Services [[bioascent.com](https://bioascent.com)]
- 16. [bio-protocol.org](https://bio-protocol.org) [[bio-protocol.org](https://bio-protocol.org)]
- 17. [apac.eurofinsdiscovery.com](https://apac.eurofinsdiscovery.com) [[apac.eurofinsdiscovery.com](https://apac.eurofinsdiscovery.com)]

- [18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs \[creative-biolabs.com\]](#)
- [19. reactionbiology.com \[reactionbiology.com\]](#)
- [20. Biochemical assays for kinase activity detection - Celtarys \[celtarys.com\]](#)
- [21. promega.com \[promega.com\]](#)
- [22. bmglabtech.com \[bmglabtech.com\]](#)
- [23. ADP-Glo™ Kinase Assay Protocol \[worldwide.promega.com\]](#)
- [24. promega.com \[promega.com\]](#)
- [25. promega.com \[promega.com\]](#)
- [26. youtube.com \[youtube.com\]](#)
- [27. m.youtube.com \[m.youtube.com\]](#)
- [28. sygnaturediscovery.com \[sygnaturediscovery.com\]](#)
- [29. Biochemical Kinase Assays | Thermo Fisher Scientific - TW \[thermofisher.com\]](#)
- [To cite this document: BenchChem. \[Application Notes & Protocols: High-Throughput Screening Assays for Piperazine Libraries\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b168788/docs#application-notes-protocols-high-throughput-screening-assays-for-piperazine-libraries\]](#)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)